4-Chloro-4'-nitrobenzophenone

概要

説明

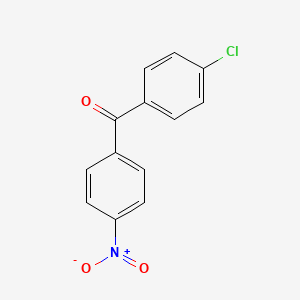

Chemical Structure and Synthesis: 4-Chloro-4'-nitrobenzophenone (CAS 7497-60-1) is a benzophenone derivative with a chlorine atom at the 4-position of one benzene ring and a nitro group (-NO₂) at the 4'-position of the other. It is synthesized via oxidation of (p-chlorophenyl)(p-nitrophenyl)acetonitrile using chromium trioxide (CrO₃), yielding a product with a melting point of 98–100°C . Orthogonal optimization methods have been employed to achieve high-purity (≥98%) batches validated by HPLC and NMR .

Applications: This compound serves as a critical intermediate in pharmaceutical synthesis, notably for producing flurobendazole, a broad-spectrum anthelmintic drug . It also appears as a metabolite or impurity in fenofibrate-related studies, highlighting its relevance in drug metabolism research .

準備方法

Synthetic Routes and General Reaction Types

The predominant synthetic approach for 4-chloro-4'-nitrobenzophenone involves Friedel-Crafts acylation , a classical electrophilic aromatic substitution reaction. This method typically uses a substituted benzoyl chloride and a chlorinated nitrobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions to avoid hydrolysis.

- Reaction of 4-chlorobenzoyl chloride with 4-nitrobenzene or a related aromatic substrate catalyzed by AlCl₃.

This produces this compound via acylation on the aromatic ring bearing the nitro group.

Detailed Preparation Methodologies

Friedel-Crafts Acylation Route

- Starting Materials: 4-chlorobenzoyl chloride and nitrobenzene or substituted nitrobenzene.

- Catalyst: Aluminum chloride (AlCl₃), a Lewis acid.

- Conditions: Anhydrous environment, typically at low to moderate temperatures (around 0–100°C) to control reaction exothermicity.

- Procedure: The acid chloride is slowly added to a cooled solution of nitrobenzene and AlCl₃ under stirring. After completion, the reaction mixture is quenched with ice-water, followed by extraction and purification.

- Purification: Recrystallization from appropriate solvents (e.g., ethanol, petroleum ether) to obtain pure product.

This method is widely used both in laboratory and industrial scales due to its simplicity and relatively high yield.

Palladium-Catalyzed Cross-Coupling (Suzuki-Type) for Related Biphenyl Derivatives

Although direct literature on this compound via Suzuki coupling is limited, related compounds such as 4'-chloro-2-nitrobiphenyl have been prepared by palladium-catalyzed cross-coupling reactions involving chloronitrobenzene and arylborates.

- Catalysts: Palladium complexes (e.g., Pd(PPh3)4).

- Phase Transfer Catalysts: Tetrabutylammonium bromide or similar quaternary ammonium salts.

- Base: Potassium carbonate.

- Solvent: Water or aqueous-organic biphasic systems.

- Temperature: Approximately 95–100°C under reflux.

- Yields: Typically above 80%.

This approach offers an alternative to Friedel-Crafts acylation, especially for biphenyl derivatives, but is less commonly applied directly to benzophenone synthesis.

Reaction Parameters and Optimization

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Molar Ratio (Acyl chloride : Aromatic substrate) | 1 : 1 to 1 : 1.2 | Slight excess of aromatic substrate may improve yield |

| Catalyst Loading (AlCl₃) | 1.0 to 1.5 equivalents | Excess catalyst ensures complete acylation |

| Temperature | 0 to 100°C | Low temperature controls side reactions |

| Solvent | Nitrobenzene (also acts as reactant) or inert solvents | Anhydrous conditions essential |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization from ethanol/petroleum ether | Removes unreacted materials and byproducts |

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalyst / Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chlorobenzoyl chloride + nitrobenzene | Aluminum chloride (AlCl₃) | Anhydrous, 0–100°C | 70–85 | Simple, well-established | Requires strict moisture control |

| Pd-Catalyzed Cross-Coupling (for biphenyl analogs) | o-chloronitrobenzene + arylborate | Pd catalyst, tetrabutylammonium bromide | Aqueous, reflux (~95°C) | ~83 | Mild conditions, aqueous media | Less direct for benzophenones |

Notes on Analytical Verification

- NMR Spectroscopy: Aromatic protons show characteristic splitting patterns; carbonyl carbon appears near 190 ppm.

- FTIR: Strong C=O stretch around 1680 cm⁻¹; NO₂ asymmetric stretch near 1520 cm⁻¹; C–Cl stretch near 750 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.

化学反応の分析

Types of Reactions: 4-Chloro-4’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles in the presence of strong bases.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Nucleophilic Substitution: Sodium methoxide or other strong bases can facilitate the substitution of the chloro group.

Major Products Formed:

Reduction: 4-Chloro-4’-aminobenzophenone.

Nucleophilic Substitution: Various substituted benzophenones depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

4-Chloro-4'-nitrobenzophenone serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

- Condensation Reactions : The ketone group can engage in condensation reactions to form new carbon-carbon bonds, facilitating the synthesis of more complex organic molecules.

- Reduction Reactions : The nitro group can be reduced to an amine group, introducing new functionalities into synthesized compounds.

Table 1: Comparison of Functionalities

| Functional Group | Reaction Type | Resulting Group |

|---|---|---|

| Ketone (C=O) | Condensation | New carbon-carbon bonds |

| Nitro (NO₂) | Reduction | Amine (NH₂) |

Photochemistry

The presence of the nitro group allows this compound to absorb light, making it a candidate for photochemical studies . Its light-absorbing properties could be relevant in:

- Solar Energy Conversion : Investigating its potential as a photoreactor.

- Photocatalysis : Exploring its use in catalyzing reactions under light exposure.

Material Science

This compound exhibits properties that enable it to self-assemble into liquid crystals due to its rigid aromatic structure. Research into its liquid crystalline properties could lead to the development of new materials with specific optical or electronic characteristics.

Biological Studies

Recent studies indicate that this compound and its derivatives may possess biological activities:

- Antimicrobial Properties : Preliminary research suggests effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have shown potential for anti-inflammatory and analgesic effects, although further studies are needed to fully characterize these properties.

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against various bacteria |

| Anti-inflammatory | Potential effects noted in derivatives |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential for development as an antimicrobial agent.

Case Study 2: Photochemical Applications

Research focused on the photochemical properties of this compound revealed that it could initiate photoreactions under UV light, paving the way for applications in solar energy conversion technologies.

作用機序

The mechanism of action of 4-Chloro-4’-nitrobenzophenone primarily involves its reactivity towards nucleophiles and reducing agents. The electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the chloro group can be displaced under appropriate conditions, leading to the formation of various derivatives .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-Chloro-4'-nitrobenzophenone with analogous benzophenone and butyrophenone derivatives:

Market and Research Trends

- Pharmaceutical Intermediates: this compound and its fluoro/methoxy analogs are prioritized in drug development due to their bioactivity .

- Analytical Chemistry: 4-Chloro-4'-hydroxybenzophenone is increasingly adopted as an internal standard in food and natural product analysis .

- Market Growth: The global market for 4-Chloro-3-nitrobenzophenone (a structural analog) is projected to grow at a CAGR of XX%, driven by pharmaceutical and chemical research .

生物活性

4-Chloro-4'-nitrobenzophenone (CNBP) is an organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique chemical structure, characterized by the presence of both chloro and nitro groups, contributes to its diverse biological activities. This article explores the biological activity of CNBP, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

Key Features:

- Chloro Group : Enhances reactivity in nucleophilic substitution reactions.

- Nitro Group : Can be reduced to form reactive intermediates, influencing biological activity.

The biological activity of CNBP primarily stems from its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA and proteins, leading to cell damage or apoptosis. The chloro group facilitates nucleophilic substitutions, allowing for the formation of various derivatives with potentially enhanced biological properties.

Antimicrobial Activity

Research indicates that CNBP exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

CNBP has been investigated for its potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to exert its effects by activating caspase pathways and inducing oxidative stress within the cells.

Study 1: Antimicrobial Efficacy

In a comparative study published in 2023, CNBP was tested alongside other benzophenone derivatives for antimicrobial activity. The results indicated that CNBP outperformed several derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Benzophenone derivative A | 64 |

| Benzophenone derivative B | 128 |

Study 2: Anticancer Activity

A recent publication detailed the anticancer effects of CNBP on A549 lung cancer cells. The study found that treatment with 50 µM of CNBP resulted in a significant decrease in cell viability after 24 hours, with an IC50 value calculated at approximately 30 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 50 |

| 100 | 25 |

Q & A

Q. Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 4-chloro-4'-nitrobenzophenone in academic research? A: A common method involves nitration of 4-chlorobenzophenone using nitric acid under controlled temperatures (<5°C) to introduce the nitro group at the para position. Subsequent steps may include purification via recrystallization in ethanol or methanol. This approach minimizes side reactions like over-nitration or isomer formation .

Q. Advanced Synthesis Optimization

Q: How can researchers optimize reaction conditions to reduce by-products during nitration? A: Key factors include:

- Temperature control : Maintaining sub-5°C conditions to suppress thermal decomposition .

- Solvent selection : Anhydrous ethanol with glacial acetic acid enhances solubility and stabilizes intermediates .

- Catalyst use : Palladium on carbon (Pd/C) for selective reductions in multi-step syntheses .

Q. Basic Characterization Techniques

Q: Which spectroscopic methods are essential for confirming the structure of this compound? A:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹³C NMR confirms carbonyl and nitro group positions .

Q. Advanced Crystallography Challenges

Q: What challenges arise in X-ray crystallographic analysis of halogenated benzophenones? A: Challenges include:

- Crystal growth : Slow evaporation from ethanol yields block crystals but may require weeks .

- H-atom refinement : Riding models (C–H = 0.93 Å, O–H = 0.82 Å) are used, but disorder in nitro groups complicates thermal parameter (Uiso) adjustments .

Q. Basic Safety Protocols

Q: What safety measures are critical when handling nitro-substituted benzophenones? A:

- PPE : Gloves and goggles to avoid skin/eye contact with irritants .

- Ventilation : Use fume hoods to prevent inhalation of volatile by-products (e.g., NOx gases during nitration) .

Q. Advanced Applications in Drug Design

Q: How can this compound derivatives be tailored for medicinal chemistry studies? A:

- Pharmacophore modification : Introduce morpholinoethoxy or trifluoromethyl groups to enhance receptor binding, as seen in analogs with improved enzyme inhibition .

- Bioisosteric replacement : Replace the nitro group with amines (via catalytic hydrogenation) to modulate pharmacokinetics .

Q. Data Contradiction in Spectral Analysis

Q: How to resolve discrepancies between experimental and theoretical IR spectra? A:

- Computational validation : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software).

- Sample purity : Re-crystallize to remove impurities causing unexpected peaks .

Q. Advanced Computational Modeling

Q: What computational tools are used to predict the reactivity of nitrobenzophenone derivatives? A:

- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes in PubChem datasets) .

- Reactivity indices : Fukui functions (calculated via Gaussian) identify electrophilic/nucleophilic sites for functionalization .

Q. Basic Purification Methods

Q: What purification techniques are effective for isolating this compound? A:

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (~99%) .

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) separates nitro isomers .

Q. Advanced Mechanistic Studies

Q: How can researchers elucidate the mechanism of nitro group reduction in benzophenones? A:

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants.

- Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to trace proton transfer steps in hydrogenation .

特性

IUPAC Name |

(4-chlorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFRUWPJQKSRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324395 | |

| Record name | 4-Chloro-4'-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-60-1 | |

| Record name | 4-Chloro-4′-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7497-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7497-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (4-chlorophenyl)(4-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。